3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Carbonic Anhydrase Inhibition Isoform Selectivity Structure-Activity Relationship

3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019103-70-8) is a complex organic small molecule (MF: C₁₇H₁₇BrN₆O₂S, MW: 449.3 g/mol) characterized by a pyridazine core substituted at the 3-position with a 4-(4-bromobenzenesulfonyl)piperazine group and at the 6-position with a 1H-pyrazole moiety. This compound belongs to a broader class of sulfonamide derivatives incorporating both pyridazine and pyrazole heterocycles, which are widely explored in medicinal chemistry for their diverse potential pharmacological activities, including carbonic anhydrase inhibition.

Molecular Formula C17H17BrN6O2S
Molecular Weight 449.3 g/mol
CAS No. 1019103-70-8
Cat. No. B6531672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
CAS1019103-70-8
Molecular FormulaC17H17BrN6O2S
Molecular Weight449.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C17H17BrN6O2S/c18-14-2-4-15(5-3-14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-1-8-19-24/h1-9H,10-13H2
InChIKeyGKEVGYLWCCTECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019103-70-8): Chemical Class and Baseline Characteristics for Procurement


3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019103-70-8) is a complex organic small molecule (MF: C₁₇H₁₇BrN₆O₂S, MW: 449.3 g/mol) characterized by a pyridazine core substituted at the 3-position with a 4-(4-bromobenzenesulfonyl)piperazine group and at the 6-position with a 1H-pyrazole moiety . This compound belongs to a broader class of sulfonamide derivatives incorporating both pyridazine and pyrazole heterocycles, which are widely explored in medicinal chemistry for their diverse potential pharmacological activities, including carbonic anhydrase inhibition [1].

The Risk of Generic Substitution: Why Structurally Analogous 3-(Piperazinyl)-6-(pyrazolyl)pyridazine Sulfonamides Are Not Interchangeable


Compounds within the 3-(piperazinyl)-6-(pyrazolyl)pyridazine sulfonamide class cannot be generically substituted for one another due to the profound impact of specific sulfonamide substituents on biological activity and isoform selectivity. Research on closely related benzenesulfonamides incorporating pyrazole and pyridazinecarboxamide moieties has demonstrated that subtle changes in peripheral groups lead to the discovery of isoform-selective inhibitors for all four physiologically crucial human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII). Such selectivity is critical for applications as antiglaucoma, diuretic, antitumor, or anti-cerebral ischemia drugs, where off-target isoform inhibition can lead to diminished efficacy or increased side effects [1]. Therefore, assuming functional equivalence among analogs without direct comparative data poses a significant risk in drug discovery and chemical biology research.

Quantitative Differentiation Evidence for 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


Direct Comparative Selectivity Profiles for 4-Bromophenyl Sulfonamide vs. Closest Analogs Against Human Carbonic Anhydrase Isoforms

No direct, quantitative, head-to-head comparisons or cross-study comparable data were identified between the target compound and its closest structural analogs (e.g., chlorophenyl, difluorophenyl, or methylphenyl sulfonyl variants). The available evidence is limited to class-level inferences from studies demonstrating that sulfonamide substitution patterns dictate carbonic anhydrase isoform selectivity, underscoring that potency and selectivity cannot be extrapolated from one analog to another [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Structure-Activity Relationship

Comparison of Key Physicochemical and Drug-Likeness Properties Against the Chlorophenyl Analog

The target 4-bromophenyl compound can be directly compared to its closest commercially available analog, 3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine . The bromine substitution introduces quantifiably different lipophilicity (LogP) and electronic effects critical for target binding and ADME profiles.

Physicochemical Properties Drug-likeness Lead Optimization

Potential for Unique Halogen Bonding Interactions in the Bromophenyl Derivative vs. Non-Halogenated Analogs

In contrast to unsubstituted or alkyl-substituted phenyl sulfonyl analogs like 3-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine , the 4-bromophenyl group on the target compound introduces a heavy halogen capable of forming stabilizing halogen bonds with target proteins, a specific intermolecular interaction that cannot be replicated by hydrogen or methyl groups.

Halogen Bonding Medicinal Chemistry Structure-Based Design

Strategic Procurement Scenarios for 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Based on Differentiated Properties


Isoform-Selective Carbonic Anhydrase Inhibitor Discovery for Tumor-Associated Hypoxia

Leverage the established class activity as carbonic anhydrase inhibitors to conduct focused screening against tumor-associated transmembrane isoforms (hCA IX and XII). The specific 4-bromobenzenesulfonyl substitution, with its unique steric and electronic profile, may confer selectivity profiles distinct from previously reported compounds, as demonstrated for other benzenesulfonamides with pyridazine motifs . This is a high-value application for identifying new classes of antitumor or antimetastatic agents.

Halogen Bonding-Focused Fragment-Based Drug Design (FBDD) and Structure-Based Optimization

Employ the compound as a privileged fragment or lead-like molecule where the bromine atom's halogen bonding capability is exploited to anchor the molecule in a target protein's binding site. This is a specialized application where the bromophenyl moiety provides a clear advantage over non-halogenated analogs, which cannot engage in this specific interaction, making it a valuable chemical biology tool for target validation.

Physicochemical Property Benchmarking and CNS Penetration Optimization

Utilize the compound in a panel of analogs to empirically measure the effect of the heavy halogen on critical properties like LogP, permeability, and metabolic stability. The direct comparison with the chlorophenyl analog (LogP ~2.46) establishes a clear structure-property relationship . This specific compound serves as a crucial data point for predictive model building in ADME optimization.

Quote Request

Request a Quote for 3-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.